molecular formula C7H3Cl2N B1596727 1,3-Dichloro-5-isocyanobenzene CAS No. 60357-67-7

1,3-Dichloro-5-isocyanobenzene

Cat. No.: B1596727
CAS No.: 60357-67-7
M. Wt: 172.01 g/mol
InChI Key: DCILZQJNNCXZNI-UHFFFAOYSA-N
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Description

1,3-Dichloro-5-isocyanobenzene is a chemical compound with the molecular formula C7H3Cl2N. It is a derivative of benzene, where two chlorine atoms and one isocyanide group are substituted at the 1, 3, and 5 positions, respectively. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dichloro-5-isocyanobenzene can be synthesized through the formylation of a primary amine followed by the dehydration of the resultant formamide. The dehydration process is typically carried out using phosphorus oxychloride in the presence of triethylamine as a solvent at 0°C . This method is efficient and yields high-purity isocyanides.

Industrial Production Methods

In industrial settings, the production of this compound involves the chlorination of benzene derivatives followed by the introduction of the isocyanide group. The process is optimized to ensure high yield and purity, often using catalysts and controlled reaction conditions to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-5-isocyanobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, often in the presence of a base.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

1,3-Dichloro-5-isocyanobenzene has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Dichloro-5-isocyanobenzene involves its reactivity with various biological molecules. The isocyanide group can interact with nucleophiles in proteins and enzymes, leading to inhibition or modification of their activity. This interaction is crucial in the study of enzyme mechanisms and the development of enzyme inhibitors.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dichlorobenzene:

    1,4-Dichlorobenzene:

    3,5-Dichlorophenyl isocyanate: Similar to 1,3-Dichloro-5-isocyanobenzene but with different substitution patterns.

Uniqueness

This compound is unique due to the presence of both chlorine and isocyanide groups, which confer distinct reactivity and applications compared to other dichlorobenzene derivatives. Its specific substitution pattern allows for unique interactions in chemical and biological systems, making it valuable in various research and industrial applications.

Properties

IUPAC Name

1,3-dichloro-5-isocyanobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2N/c1-10-7-3-5(8)2-6(9)4-7/h2-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCILZQJNNCXZNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]C1=CC(=CC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70209129
Record name Benzene, 1,3-dichloro-5-isocyano-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70209129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60357-67-7
Record name Benzene, 1,3-dichloro-5-isocyano-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060357677
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,3-dichloro-5-isocyano-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70209129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 3
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